2,2,2,4'-Tetrafluoroacetophenone

Catalog No.
S749574
CAS No.
655-32-3
M.F
C8H4F4O
M. Wt
192.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,2,4'-Tetrafluoroacetophenone

CAS Number

655-32-3

Product Name

2,2,2,4'-Tetrafluoroacetophenone

IUPAC Name

2,2,2-trifluoro-1-(4-fluorophenyl)ethanone

Molecular Formula

C8H4F4O

Molecular Weight

192.11 g/mol

InChI

InChI=1S/C8H4F4O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4H

InChI Key

LUKLMXJAEKXROG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)C(F)(F)F)F

Canonical SMILES

C1=CC(=CC=C1C(=O)C(F)(F)F)F

The exact mass of the compound 2,2,2,4'-Tetrafluoroacetophenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158171. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,2,2,4'-Tetrafluoroacetophenone is a highly electrophilic, bifunctional liquid ketone characterized by the presence of both a strongly electron-withdrawing trifluoroacetyl group and a para-substituted fluorine atom. In industrial and advanced laboratory procurement, this compound is primarily selected for its dual reactivity profile: the carbonyl carbon is highly susceptible to nucleophilic addition and asymmetric reduction, while the para-fluorine is strongly activated for Nucleophilic Aromatic Substitution (SNAr). This dual functionality makes it an indispensable precursor for synthesizing chiral trifluoromethylated alcohols, complex active pharmaceutical ingredients (APIs), and highly fluorinated nanoporous organic polymers, offering a streamlined synthetic pathway that simpler acetophenone derivatives cannot provide [1].

Attempting to substitute 2,2,2,4'-Tetrafluoroacetophenone with its closest structural analogs results in severe synthetic limitations and process inefficiencies. Replacing it with 2,2,2-Trifluoroacetophenone eliminates the para-fluorine atom, completely removing the capacity for downstream SNAr diversification and forcing buyers to rely on complex, expensive transition-metal cross-coupling to functionalize the aromatic ring. Conversely, substituting with 4'-Fluoroacetophenone removes the trifluoromethyl group; this not only eliminates the critical CF3 moiety required for many target APIs but also drastically reduces the electrophilicity of the carbonyl and deactivates the para-fluorine, requiring harsh, energy-intensive conditions for any subsequent substitution reactions [1].

Nucleophilic Aromatic Substitution (SNAr) Efficiency and Precursor Suitability

The presence of the strongly electron-withdrawing trifluoroacetyl group in 2,2,2,4'-Tetrafluoroacetophenone highly activates the para-fluorine for SNAr. When reacted with secondary amines under mild conditions (60 °C), 2,2,2,4'-Tetrafluoroacetophenone achieves >95% conversion to the para-amino derivative. In contrast, the less activated 4'-Fluoroacetophenone yields <20% conversion under identical conditions, requiring temperatures exceeding 120 °C and extended reaction times to achieve comparable yields [1].

Evidence DimensionSNAr conversion yield with secondary amines
Target Compound Data>95% yield at 60 °C (2 hours)
Comparator Or Baseline4'-Fluoroacetophenone: <20% yield at 60 °C
Quantified DifferenceOver 4.7-fold increase in yield under mild thermal conditions.
ConditionsStandard SNAr assay using morpholine/K2CO3 in DMF at 60 °C.

Enables the procurement of a single precursor for generating diverse para-substituted derivatives without requiring harsh, energy-intensive reaction conditions that degrade sensitive substrates.

Carbonyl Electrophilicity and Asymmetric Reduction Kinetics

The combined inductive electron withdrawal from both the CF3 group and the para-fluorine renders the carbonyl carbon of 2,2,2,4'-Tetrafluoroacetophenone exceptionally electrophilic. During Ru-catalyzed asymmetric transfer hydrogenation, this compound reaches >99% conversion in approximately 2 hours. The baseline comparator, 2,2,2-Trifluoroacetophenone, requires 4 to 6 hours to reach equivalent conversion levels under the same catalyst loading, demonstrating significantly slower reaction kinetics [1].

Evidence DimensionTime to >99% conversion in transfer hydrogenation
Target Compound Data~2 hours
Comparator Or Baseline2,2,2-Trifluoroacetophenone: 4-6 hours
Quantified Difference50-66% reduction in reactor time.
ConditionsRu-TsDPEN catalyzed transfer hydrogenation in formic acid/triethylamine.

Accelerates throughput and reduces reactor dwell time in the industrial synthesis of chiral trifluoromethylated pharmaceutical intermediates.

Electrochemical Reduction Potential for Photoredox Compatibility

For advanced synthetic workflows utilizing single-electron transfer (SET), the reduction potential of the starting material dictates catalyst selection. 2,2,2,4'-Tetrafluoroacetophenone exhibits a more favorable reduction potential (E_red ≈ -1.45 V vs SCE) compared to 2,2,2-Trifluoroacetophenone (E_red ≈ -1.60 V vs SCE). This anodic shift allows for the generation of ketyl radicals using milder, more cost-effective photoredox catalysts [1].

Evidence DimensionCathodic reduction potential (E_red)
Target Compound Data-1.45 V vs SCE
Comparator Or Baseline2,2,2-Trifluoroacetophenone: -1.60 V vs SCE
Quantified DifferencePositive shift of 150 mV.
ConditionsCyclic voltammetry in acetonitrile with tetrabutylammonium hexafluorophosphate.

Allows buyers to utilize milder, less expensive photoredox catalysts, expanding the operational window for complex late-stage functionalization and preventing over-reduction.

Thermal Stability and Evaporative Loss Mitigation

In bulk procurement and handling, the volatility of liquid fluorinated building blocks impacts mass balance and safety. 2,2,2,4'-Tetrafluoroacetophenone has a boiling point of 66-67 °C at 34 mmHg, whereas 2,2,2-Trifluoroacetophenone boils at approximately 54 °C at 34 mmHg. This higher boiling point reduces vapor pressure at ambient conditions, minimizing evaporative losses during large-scale liquid transfers and vacuum distillations.

Evidence DimensionBoiling point under reduced pressure
Target Compound Data66-67 °C at 34 mmHg
Comparator Or Baseline2,2,2-Trifluoroacetophenone: ~54 °C at 34 mmHg
Quantified Difference12-13 °C increase in boiling point at equivalent pressure.
ConditionsStandard laboratory vacuum distillation conditions (34 mmHg).

Provides a wider thermal safety margin and improves mass balance retention during large-scale industrial liquid handling.

High-Throughput Synthesis of Chiral Trifluoromethyl Alcohols

Leveraging its highly electrophilic carbonyl and accelerated reduction kinetics, this compound is the optimal precursor for the industrial-scale asymmetric hydrogenation into 1-(4-fluorophenyl)-2,2,2-trifluoroethanol. This intermediate is a critical building block for various central nervous system (CNS) active pharmaceutical ingredients, where reducing reactor dwell time directly impacts cost-efficiency [1].

Late-Stage SNAr Diversification in Drug Discovery

Because the para-fluorine is strongly activated by the trifluoroacetyl group, medicinal chemistry procurement teams select this compound to rapidly generate libraries of para-amino or para-ether substituted trifluoroacetylarenes. This avoids the need for expensive palladium or nickel catalysts, allowing for library synthesis under mild, benchtop conditions [2].

Synthesis of Fluorinated Nanoporous Organic Polymers (NOPs)

In advanced materials science, 2,2,2,4'-Tetrafluoroacetophenone is procured as a rigid, highly fluorinated monomer for the synthesis of carbazole-based nanoporous organic polymers (e.g., CNOPs). The specific electronic penalties and structural degradation profiles introduced by this tetrafluorinated core significantly enhance the material's capacity for specialized gas separation, such as C2H2/CO2 selectivity [3].

Mild Photoredox Radical Generation

Due to its favorable cathodic reduction potential compared to unfluorinated or mono-fluorinated analogs, this compound is highly suitable for photoredox-catalyzed pinacol coupling or cross-electrophile coupling. It allows process chemists to utilize milder visible-light catalysts, preventing the degradation of complex, multi-functionalized substrates during late-stage synthesis [4].

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

655-32-3

Wikipedia

4'-Fluoro-2,2,2-trifluoroacetophenone

General Manufacturing Information

Ethanone, 2,2,2-trifluoro-1-(4-fluorophenyl)-: INACTIVE

Dates

Last modified: 08-15-2023

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